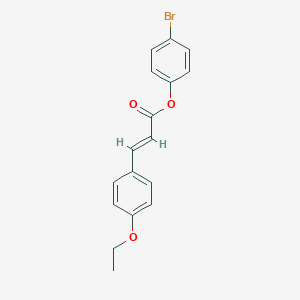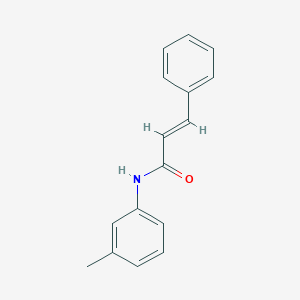
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE is a chemical compound with a complex structure that includes an acetylamino group, a phenyl ring, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE typically involves the reaction of 4-acetylaminophenol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetylamino group may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE: Unique due to the presence of both acetylamino and hydroxyimino groups.
N-[4-(acetylamino)phenyl]-2-aminobenzamide: Lacks the hydroxyimino group, leading to different chemical properties and reactivity.
N-[4-(acetylamino)phenyl]-2-nitrobenzamide: Contains a nitro group instead of a hydroxyimino group, resulting in different biological activity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21g/mol |
IUPAC Name |
(2E)-N-(4-acetamidophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H11N3O3/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11-16/h2-6,16H,1H3,(H,12,14)(H,13,15)/b11-6+ |
InChI Key |
UWGIQYMFZUSNKO-IZZDOVSWSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=NO |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=N/O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-methoxy-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B420675.png)
![N-[4-({4-[(4-{[4-(benzoylamino)phenyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)phenyl]benzamide](/img/structure/B420676.png)
![4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE](/img/structure/B420679.png)
![4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE](/img/structure/B420682.png)

![S-(4-{[4-(cinnamoylsulfanyl)phenyl]sulfanyl}phenyl) 3-phenyl-2-propenethioate](/img/structure/B420684.png)
![1,4-Dimethyl-2-[2,2,2-trichloro-1-(2,5-dimethylphenyl)ethyl]benzene](/img/structure/B420685.png)
![4-Nitrophenyl 3-[(4-nitrophenoxy)sulfonyl]benzoate](/img/structure/B420686.png)
![4'-[(Phenylsulfonyl)oxy][1,1'-biphenyl]-4-yl benzenesulfonate](/img/structure/B420687.png)
![3-[2-(Ethylamino)ethylamino]-4-(2-methylanilino)-4-oxobutanoic acid](/img/structure/B420690.png)

